Piperonyl Butoxide-d9

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

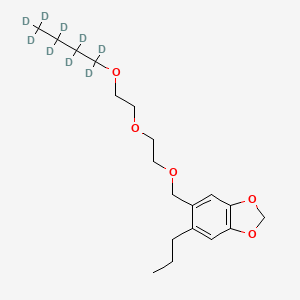

Piperonyl Butoxide-d9 is an isotope-labeled analog of Piperonyl Butoxide, where the butoxy protons are replaced by deuterium. Piperonyl Butoxide is a pale yellow to light brown liquid organic compound used as an adjuvant component of pesticide formulations for synergy. Despite having no pesticidal activity of its own, it enhances the potency of certain pesticides such as carbamates, pyrethrins, pyrethroids, and rotenone .

Preparation Methods

Piperonyl Butoxide-d9 is synthesized by replacing the butoxy protons of Piperonyl Butoxide with deuterium. The synthetic route involves the condensation of the sodium salt of 2-(2-butoxyethoxy) ethanol and the chloromethyl derivative of hydrogenated safrole (dihydrosafrole) . Industrial production methods often involve isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides .

Chemical Reactions Analysis

Piperonyl Butoxide-d9 undergoes various chemical reactions, including:

Oxidation: Piperonyl Butoxide can be oxidized to form various by-products.

Reduction: Reduction reactions can convert Piperonyl Butoxide to its corresponding alcohols.

Substitution: Substitution reactions can replace functional groups in Piperonyl Butoxide with other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Piperonyl Butoxide-d9 is used extensively in scientific research, particularly in the field of pesticide analysis. It is used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantitative analysis of pesticides . This technique helps in overcoming the problems of matrix effects generally encountered in the usual liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis, potentially resulting in biased results .

Mechanism of Action

Piperonyl Butoxide-d9, like Piperonyl Butoxide, acts as a synergist to increase the activity of pesticides such as carbamates, pyrethrins, pyrethroids, and rotenone. It inhibits the mixed-function oxidase (MFO) system of insects, which is their natural defense system that causes the oxidative breakdown of insecticides. By inhibiting this system, Piperonyl Butoxide promotes higher levels of insecticide and allows for lower doses to be used for a lethal effect .

Comparison with Similar Compounds

Piperonyl Butoxide-d9 is unique due to its deuterium labeling, which makes it particularly useful in isotope dilution mass spectrometry (IDMS). Similar compounds include:

Piperonyl Butoxide: The non-deuterated analog used as a synergist in pesticide formulations.

Chlorpyrifos-diethyl-d10: Another isotope-labeled compound used in pesticide analysis.

Permethrin-phenoxy-d5: An isotope-labeled analog of the insecticide permethrin.

These compounds share similar applications in pesticide analysis but differ in their specific chemical structures and the isotopes used for labeling.

Biological Activity

Piperonyl butoxide-d9 (PBO-d9) is a synthetic derivative of safrole, primarily recognized for its role as a synergist in pesticide formulations. It enhances the efficacy of various insecticides, particularly pyrethrins and pyrethroids, by inhibiting the cytochrome P450 enzymes that would otherwise metabolize these pesticides, thereby prolonging their action against pests. This article explores the biological activity of PBO-d9, focusing on its mechanisms of action, toxicity profiles, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₀O₅D₉ |

| Molecular Weight | 338.439 g/mol |

| CAS Number | 51-03-6 |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 396.2 °C at 760 mmHg |

| Flash Point | 165.3 °C |

PBO-d9 functions primarily as a potent inhibitor of cytochrome P450 enzymes , which are crucial for the metabolic breakdown of various compounds in organisms. By inhibiting these enzymes, PBO-d9 effectively increases the toxicity of co-administered insecticides without displaying significant insecticidal properties itself .

Key Mechanisms:

- Cytochrome P450 Inhibition : PBO-d9 inhibits CYP activity, enhancing the potency of pesticides like pyrethroids by preventing their degradation .

- Hepatic Effects : Chronic exposure to high doses has been associated with liver hypertrophy and potential carcinogenic effects in laboratory animals, particularly mice .

Toxicity Profiles

PBO-d9 exhibits low acute toxicity; however, repeated exposure can lead to adverse effects:

- Acute Toxicity : Low to very low toxicity when ingested or inhaled; slight irritation may occur upon skin contact .

- Chronic Toxicity : Long-term studies indicate potential liver damage and carcinogenicity in specific animal models, particularly in mice where increased liver tumors were observed .

Case Studies:

- Inhalation Studies in Rats : High doses led to symptoms such as tearing and difficulty breathing, indicating respiratory irritation .

- Dietary Studies in Mice : Long-term feeding studies showed a dose-dependent increase in liver tumors at high doses (6000-12000 ppm) .

Research Findings

Recent studies have provided insights into the biological activity and safety profiles of PBO-d9:

- A study indicated that approximately 87%-99% of administered PBO is excreted within 48 hours, suggesting rapid metabolism and clearance from the body .

- In human studies, PBO was found not to affect liver enzyme levels significantly when administered at low doses .

Summary of Findings

The biological activity of this compound is characterized by its role as a synergist in pesticide formulations, enhancing the effectiveness of insecticides while presenting certain health risks associated with prolonged exposure. Its mechanisms involve inhibition of metabolic pathways through cytochrome P450 enzymes, leading to increased toxicity profiles for co-administered compounds.

Properties

Molecular Formula |

C19H30O5 |

|---|---|

Molecular Weight |

347.5 g/mol |

IUPAC Name |

5-[2-[2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)ethoxy]ethoxymethyl]-6-propyl-1,3-benzodioxole |

InChI |

InChI=1S/C19H30O5/c1-3-5-7-20-8-9-21-10-11-22-14-17-13-19-18(23-15-24-19)12-16(17)6-4-2/h12-13H,3-11,14-15H2,1-2H3/i1D3,3D2,5D2,7D2 |

InChI Key |

FIPWRIJSWJWJAI-NPNXCVMYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OCCOCCOCC1=CC2=C(C=C1CCC)OCO2 |

Canonical SMILES |

CCCCOCCOCCOCC1=CC2=C(C=C1CCC)OCO2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.